

Technical Support Center: Ozanimod Hydrochloride in Preclinical Research

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Compound of Interest

Compound Name: *Ozanimod Hydrochloride*

Cat. No.: *B8819272*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **ozanimod hydrochloride** in preclinical models. The information is designed to assist scientists and drug development professionals in designing and executing their experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ozanimod?

Ozanimod is a sphingosine-1-phosphate (S1P) receptor modulator that selectively targets S1P receptor 1 (S1P1) and S1P5.^[1] By binding to S1P1 receptors on lymphocytes, ozanimod prevents their egress from lymph nodes. This sequestration of lymphocytes reduces the number of circulating lymphocytes, particularly T cells and B cells, that can contribute to inflammation in autoimmune disease models.^[1]

Q2: What are the key considerations for designing a preclinical study with ozanimod?

When designing a preclinical study, it is crucial to consider the animal model, the dose selection, the route of administration, and the endpoints for both efficacy and safety. For instance, in models of experimental autoimmune encephalomyelitis (EAE), daily oral administration of ozanimod has been shown to be effective.^{[1][2]} Dose-ranging studies are recommended to determine the optimal dose for your specific model and experimental question.

Q3: What are the expected pharmacodynamic effects of ozanimod in preclinical models?

The primary pharmacodynamic effect of ozanimod is a dose-dependent reduction in peripheral blood lymphocyte counts.[3] This effect is reversible upon cessation of treatment.[1] Researchers should monitor lymphocyte counts as a biomarker of drug activity.

Q4: What is the safety profile of ozanimod in preclinical models?

Preclinical toxicology studies have established a favorable safety profile for ozanimod.[3] The No Observed Adverse Effect Levels (NOAELs) have been determined in rats and monkeys in studies of up to 9 months in duration.[3]

Troubleshooting Guides

Issue: Lack of efficacy in an EAE model.

- Dose selection: Ensure the dose of ozanimod is within the effective range reported in the literature (e.g., 0.2 mg/kg to 0.6 mg/kg in mice).[1][2] Efficacy is dose-dependent.
- Timing of administration: For therapeutic treatment, ozanimod administration should begin at the onset of clinical signs.[2] Prophylactic treatment, starting at the time of immunization, can also be investigated.
- Route of administration: Oral gavage is the standard and effective route of administration for ozanimod in preclinical models.[1][2][3] Ensure proper administration technique to guarantee the full dose is delivered.
- Model induction: Verify the successful induction of EAE by monitoring clinical scores and ensuring appropriate immunological responses in the control group.

Issue: Unexpected adverse effects are observed.

- Dose level: The observed adverse effects may be dose-related. Consider reducing the dose to a lower, previously reported effective dose.
- Off-target effects: While ozanimod is selective for S1P1 and S1P5, at very high doses, off-target effects cannot be entirely ruled out. Review the literature for any known off-target effects of S1P modulators.

- **Animal health:** Ensure the overall health of the animals is good and that there are no underlying conditions that could be exacerbated by the treatment.

Quantitative Data Summary

The following tables summarize key quantitative data for **ozanimod hydrochloride** in various preclinical models.

Table 1: Efficacious Doses of Ozanimod in Preclinical Efficacy Models

Preclinical Model	Species	Dose(s)	Key Findings	Reference
Experimental Autoimmune Encephalomyelitis (EAE)	Mouse	0.2 mg/kg/day, p.o.	Dose-dependent reduction in disease score.	[1]
Experimental Autoimmune Encephalomyelitis (EAE)	Mouse	0.6 mg/kg/day, p.o.	Significant reduction in disease severity and CNS inflammation.	[2]
Systemic Lupus Erythematosus (NZBWF1 mice)	Mouse	Not specified	Dose-dependent reduction in proteinuria and kidney disease.	[4]
TNBS-induced colitis	Not specified	Not specified	Reduced inflammation and disease parameters.	[1]
CD4+ CD45RBhi T cell adoptive transfer colitis	Not specified	Not specified	Reduced inflammation and disease parameters.	[1]

Table 2: No Observed Adverse Effect Levels (NOAELs) from Toxicology Studies

Species	Duration of Study	NOAEL	Key Observations	Reference
Rat	Up to 9 months	0.2 mg/kg/day, p.o.	Dose-related, reversible decreases in absolute lymphocyte count.	[3]
Monkey	Up to 9 months	0.1 or 0.15 mg/kg/day, p.o.	Dose-related, reversible decreases in absolute lymphocyte count.	[3]

Experimental Protocols

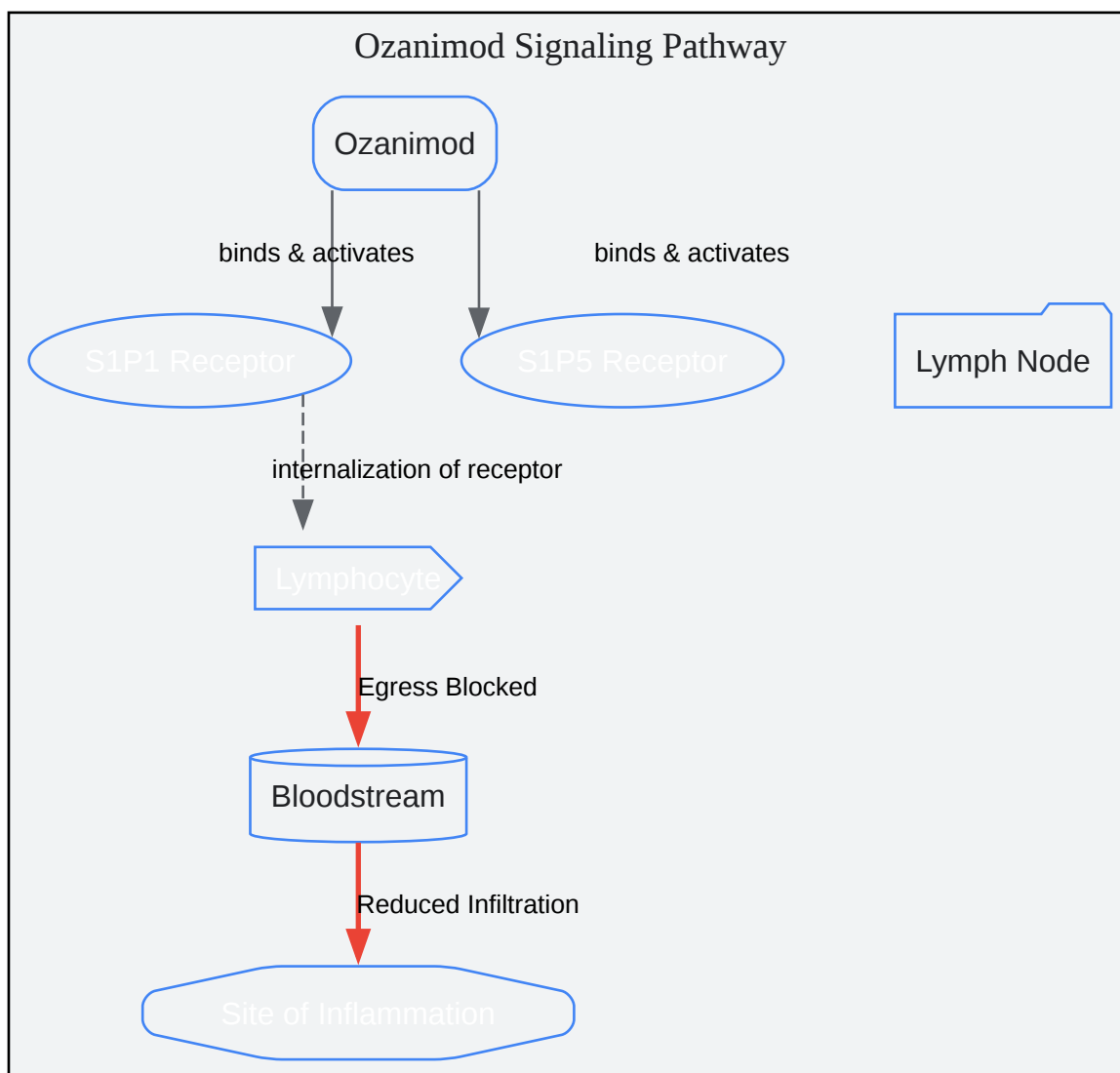
1. Experimental Autoimmune Encephalomyelitis (EAE) in Mice

- **Induction:** EAE is induced in C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.
- **Ozanimod Administration:** Ozanimod (formulated in an appropriate vehicle) is administered orally (p.o.) once daily, typically starting at the onset of clinical signs (therapeutic regimen) or at the time of immunization (prophylactic regimen).
- **Efficacy Assessment:** Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5). Histological analysis of the spinal cord can be performed at the end of the study to assess inflammation and demyelination.
- **Safety Assessment:** Monitor body weight, food and water intake, and general animal well-being. Blood samples can be collected to measure peripheral lymphocyte counts.

2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

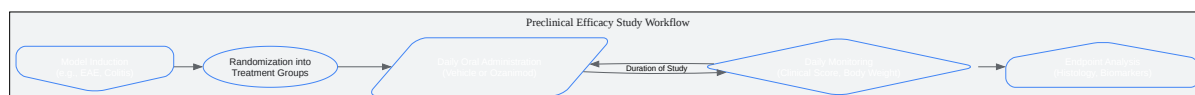
- **Induction:** Colitis is induced in mice by administering DSS (typically 2-5%) in their drinking water for a defined period (e.g., 5-7 days).
- **Ozanimod Administration:** Ozanimod is administered orally once daily, either prior to or concurrently with DSS administration.
- **Efficacy Assessment:** Disease activity is monitored daily by scoring for weight loss, stool consistency, and the presence of blood in the stool. At the end of the study, colon length is measured, and histological analysis is performed to assess inflammation and tissue damage.
- **Safety Assessment:** Monitor for signs of excessive weight loss or distress.

Visualizations



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Caption: Ozanimod's mechanism of action.



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